N-methyl-2-piperazin-1-ylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHHBNFPDRYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406998 | |
| Record name | N-methyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-41-0 | |
| Record name | N-methyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Methyl 2 Piperazin 1 Ylacetamide
Primary Synthetic Routes to the N-methyl-2-piperazin-1-ylacetamide Core
Direct Acylation and Amidation Approaches
Direct acylation is a widely employed and straightforward method for synthesizing the target compound's core structure. This approach typically involves the reaction of a piperazine (B1678402) precursor with an activated acetyl group. A common strategy is the condensation of N-methylpiperazine with a 2-halo-N-substituted acetamide (B32628).
For instance, a general synthesis involves first preparing a 2-chloro-N-substituted acetamide by reacting a primary or secondary amine with chloroacetyl chloride. bioline.org.br This intermediate is then reacted with N-methylpiperazine. The nucleophilic secondary amine of N-methylpiperazine displaces the chloride on the α-carbon of the acetamide to form the desired product. bioline.org.br This reaction is typically carried out in an organic solvent, often in the presence of a base like potassium carbonate to neutralize the hydrogen chloride generated. bioline.org.br
A similar strategy involves the reaction of piperazine with an N-haloacetyl-aryl amine. google.com To achieve mono-acylation and prevent the formation of the di-acylated byproduct, one of the piperazine nitrogens can be protected with a removable group. google.com Alternatively, a flow system using a sulfonic acid functionalized silica (B1680970) gel can ionically immobilize the piperazine, allowing for selective mono-acylation with high yield and purity. colab.ws
Alkylation Reactions Involving Piperazine Intermediates
Alkylation reactions provide an alternative route to the this compound core. In this approach, the bond between the piperazine nitrogen and the acetyl methylene (B1212753) group is formed via a nucleophilic substitution reaction.
One common method is the N-alkylation of N-acetylpiperazine. N-acetylpiperazine can be alkylated with a suitable methylating agent, followed by hydrolysis of the acetyl group to yield N-methylpiperazine. researchgate.net However, for the synthesis of the target compound, a more direct alkylation of a piperazine intermediate with a pre-formed acetamide side chain is often preferred. For example, reacting piperazine with 2-chloro-N-methylacetamide would yield 2-(piperazin-1-yl)-N-methylacetamide, which could then be methylated at the N-4 position. However, direct alkylation of piperazine can be challenging to control, often resulting in a mixture of mono- and di-substituted products. google.com
To overcome the lack of selectivity, reductive amination is a valuable alternative for introducing the N-methyl group. mdpi.com This would involve reacting 2-(piperazin-1-yl)acetamide (B1364376) with formaldehyde (B43269) in the presence of a reducing agent. Another robust method involves starting with a mono-protected piperazine, such as N-Boc-piperazine. The unprotected nitrogen can be alkylated with a suitable acetamide precursor, followed by the deprotection of the Boc group and subsequent methylation of the newly freed nitrogen. nih.gov
Table 1: Primary Synthetic Routes to the Piperazine Acetamide Core
| Route | Starting Materials | Key Reagents & Conditions | General Product | References |
|---|---|---|---|---|
| Direct Acylation | N-methylpiperazine, 2-chloro-N-arylacetamide | K₂CO₃, KI, Acetonitrile, Reflux | 2-(4-methylpiperazin-1-yl)-N-arylacetamide | bioline.org.br |
| Direct Acylation | Piperazine, N-haloacetyl-2,6-xylidine | Aqueous solvent, HCl | N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide | google.com |
| Alkylation of N-Acetylpiperazine | N-Acetylpiperazine, Alkyl halide | K₂CO₃, DMF, Reflux | N-Alkyl-N'-Acetylpiperazine | researchgate.net |
| Reductive Amination | Piperazine derivative, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperazine derivative | mdpi.comnih.gov |
Synthesis of Substituted this compound Analogs
The therapeutic potential of this compound can be extensively explored by synthesizing a diverse library of analogs. Modifications can be introduced at three primary locations: the piperazine ring, the acetamide moiety, and through the addition of various cyclic systems.
Functionalization of the Piperazine Ring
While the majority of piperazine-containing drugs feature substitutions only at the nitrogen atoms, recent advancements in synthetic chemistry have enabled the direct functionalization of the carbon atoms of the piperazine ring. doaj.orgresearchgate.net This opens up new avenues for creating structural diversity.
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.com Using an iridium-based photocatalyst, for example, it is possible to achieve α-arylation of N-Boc protected piperazines. encyclopedia.pub This method allows for the direct coupling of the piperazine ring with aromatic groups at the C-2 position, adjacent to a nitrogen atom. Such modifications can significantly impact the molecule's conformation and interaction with biological targets.
Beyond C-H functionalization, the substituent at the N-4 position can be varied. Instead of a methyl group, a wide range of alkyl, benzyl (B1604629), or other functional groups can be introduced. This is typically achieved by starting with the appropriately substituted piperazine in the initial synthesis or by alkylating the N-4 nitrogen of a piperazin-1-yl-acetamide intermediate. nih.govnih.gov For example, replacing the N-methyl group with a larger alkyl group or a flexible ethylenediamine (B42938) spacer has been shown to alter biological activity. nih.gov
Modifications at the Acetamide Nitrogen and Methylene Linker
The acetamide portion of the molecule provides a rich site for chemical modification. The hydrogen atom on the acetamide nitrogen can be substituted with various groups, most commonly aryl or heteroaryl moieties. The synthesis of N-aryl-2-[4-(substituted)piperazin-1-yl]acetamides is well-documented. bioline.org.br These analogs are typically prepared by reacting a substituted aniline (B41778) with chloroacetyl chloride to form an N-aryl-2-chloroacetamide intermediate, which is then condensed with the desired N-substituted piperazine. bioline.org.brresearchgate.net
Modifications to the methylene linker between the piperazine ring and the amide carbonyl are also possible. The synthesis can be adapted by using different α-haloacetylating agents. For example, introducing substituents on the methylene bridge would create a chiral center, adding another layer of complexity and potential for stereospecific interactions. The use of precursors like 2-chloro-N-arylpropionamide instead of 2-chloro-N-arylacetamide would result in a methyl group on the linker. nih.gov
Introduction of Aromatic and Heterocyclic Moieties
The incorporation of aromatic and heterocyclic rings is a cornerstone of medicinal chemistry for modulating a compound's properties. In the context of this compound, these moieties can be introduced at several positions.
As mentioned, the acetamide nitrogen is a common point of attachment for aryl groups, leading to a class of compounds known as N-aryl-2-(piperazin-1-yl)acetamides. bioline.org.brnih.gov These aryl groups can be further substituted with a variety of functional groups to probe structure-activity relationships.
Furthermore, the N-4 position of the piperazine ring is frequently substituted with aromatic or heterocyclic systems instead of a simple methyl group. nih.gov The synthesis of such analogs involves using N-arylpiperazines or N-heteroarylpiperazines as the starting material. For example, reacting 1-(2,3-dichlorophenyl)piperazine (B491241) or 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with a chloroacetamide derivative yields products with significant structural complexity. mdpi.comresearchgate.net These modifications can influence the compound's affinity for various biological targets, such as G-protein coupled receptors and enzymes. bioline.org.br
Table 2: Examples of Substituted this compound Analogs
| Modification Site | Type of Substituent | Example Compound Structure/Class | Synthetic Precursor Example | References |
|---|---|---|---|---|
| Piperazine Ring (C-H) | Aryl | 2-Aryl-N-Boc-piperazine | N-Boc-piperazine, 1,4-dicyanobenzene | mdpi.comencyclopedia.pub |
| Piperazine Ring (N-4) | Cyclohexyl | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | 1-(5-isoquinolinesulfonyl)piperazine | nih.gov |
| Acetamide Nitrogen | Substituted Phenyl | 2-[4-(Aryl substituted)piperazin-1-yl]-N-phenylacetamides | 2-chloro-N-phenylacetamide | bioline.org.br |
| Acetamide Nitrogen | Thienylmethyl | 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide | Thien-2-ylmethylamine | |
| N-4 Piperazine & Acetamide N | Aryl & Substituted Aryl | N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | N-phenylpiperazine, 2-chloro-N-(2-chlorophenyl)acetamide | nih.gov |
| N-4 Piperazine & Acetamide N | Aryl & Substituted Aryl | 1-[2-(Aryl amino-2-oxo ethyl) amino]-4-(N-methyl piperazino)-benzenes | N-[4-Amino phenyl]–N-methyl piperazine, N-Chloro acetyl aryl amines | researchgate.net |
Advanced Synthetic Techniques for this compound Production
The synthesis of this compound can be approached through various advanced methodologies that offer improvements over classical synthetic protocols. These techniques aim to increase yield, reduce reaction times, and allow for precise structural modifications such as stereoselective synthesis and isotopic labeling.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The direct heating of reactants and solvents by microwave irradiation leads to a rapid increase in temperature, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. beilstein-journals.org
For the synthesis of this compound, a plausible microwave-assisted approach would involve the acylation of N-methylpiperazine with a suitable 2-chloroacetamide (B119443) derivative. A general procedure could involve reacting N-methylpiperazine with 2-chloro-N-methylacetamide in a sealed vessel under microwave irradiation. The presence of a base, such as triethylamine (B128534) or potassium carbonate, would be necessary to scavenge the hydrochloric acid byproduct.
Alternatively, a two-step, one-pot microwave-assisted synthesis could be envisioned. First, the reaction of piperazine with chloroacetyl chloride under microwave irradiation would yield 1-(chloroacetyl)piperazine. Subsequent in-situ N-methylation with a methylating agent like methyl iodide, also under microwave irradiation, would produce the final product. The use of a solid support, such as alumina (B75360), could facilitate a solvent-free reaction, further enhancing the green chemistry aspects of the synthesis. nih.gov
Studies on related structures have demonstrated the efficacy of microwave assistance. For instance, the synthesis of various acetamide derivatives has been successfully achieved by reacting amines with chloroacetyl chloride under microwave irradiation, leading to good yields in reduced reaction times. nih.gov Similarly, the synthesis of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] researchgate.netnumberanalytics.combenzothiazol-2(3H)-ones was effectively carried out using microwave irradiation on an alumina solid support. nih.gov These examples underscore the potential for developing a rapid and efficient microwave-assisted synthesis protocol for this compound.
Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Lower | Higher |
| Yields | Often moderate | Potentially higher |
| Solvent Use | Typically requires bulk solvent | Can often be performed with less solvent or solvent-free |
This compound possesses a chiral center if a substituent is present on the piperazine ring, or if the acetamide nitrogen is part of a chiral moiety. The stereoselective synthesis of such enantiomers is crucial for investigating their differential biological activities. Two primary strategies can be employed: the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.
One approach to obtaining enantiomerically pure this compound is through the chromatographic separation of a racemic mixture. Supercritical fluid chromatography (SFC) using chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, has proven effective for the separation of various chiral acetamide intermediates. nih.gov This technique offers rapid and efficient separation with high resolution.
Alternatively, an asymmetric synthesis can be designed starting from a chiral building block. For instance, enantiomerically pure 2-methylpiperazine (B152721) can be synthesized or obtained through resolution with a chiral resolving agent. researchgate.net This chiral intermediate can then be subjected to N-acetylation and subsequent N-methylation to yield the desired enantiomer of a 2-methyl substituted this compound. The reaction sequence must be carefully designed to avoid racemization at the chiral center.
Recent advances in catalysis have enabled the enantioselective synthesis of related piperazine structures. For example, palladium-catalyzed decarboxylative allylic alkylation has been used to produce chiral α,α-disubstituted piperazin-2-ones, which can serve as precursors to chiral gem-disubstituted piperazines. researchgate.net Such methodologies could potentially be adapted to construct the chiral piperazine core of this compound derivatives.
Isotopic labeling, particularly with deuterium (B1214612), is an invaluable tool for studying reaction mechanisms and metabolic pathways. Deuterated analogues of this compound can be used as internal standards in quantitative mass spectrometry-based assays or to probe kinetic isotope effects in metabolic transformations. researchgate.net
Several positions on the this compound molecule are amenable to deuterium labeling. A common strategy involves the use of deuterated reagents in the final synthetic steps.
N-methyl-d3: The N-methyl group can be readily labeled by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in the N-methylation of a suitable piperazine precursor.
Acetamido-methylene-d2: The methylene group of the acetamide moiety can be labeled by using a deuterated acetylating agent, such as chloroacetyl-d2-chloride (Cl-CO-CD2-Cl).
Piperazine ring deuteration: The piperazine ring protons can be labeled by employing a deuterated reducing agent during the synthesis of the piperazine core. For example, the reduction of a suitable piperazine-dione or pyrazine (B50134) precursor with a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce deuterium atoms into the ring system. researchgate.netadichemistry.com This approach has been successfully used in the synthesis of deuterated fluphenazine, where four deuterium atoms were incorporated into the piperazine ring by reducing a 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine precursor with LiAlD4. adichemistry.com
Table 2: Potential Deuterium Labeling Strategies for this compound
| Labeled Position | Deuterated Reagent | Precursor |
|---|---|---|
| N-methyl-d3 | Iodomethane-d3 (CD3I) | 2-(Piperazin-1-yl)acetamide |
| Acetyl-methylene-d2 | Chloroacetyl-d2-chloride | N-methylpiperazine |
Chemical Reactivity Profiles of this compound
The chemical reactivity of this compound is largely dictated by the functional groups present: two tertiary amines within the piperazine ring and an amide moiety.
The tertiary nitrogen atoms of the piperazine ring are susceptible to oxidation. The oxidation of structurally similar N-alkylpiperazines has been studied, providing insight into the likely oxidation pathways for this compound. The reaction of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) with an oxidizing agent such as bromamine-T in an acidic medium has been shown to yield the corresponding N-oxides. byjus.com
For this compound, there are two tertiary amine centers that can be oxidized: the N-1 nitrogen atom bonded to the acetamide group and the N-4 nitrogen atom bonded to the methyl group. The relative reactivity of these two sites towards oxidation would depend on their steric and electronic environments. It is plausible that oxidation could lead to a mixture of the N-1-oxide, the N-4-oxide, and the N,N'-dioxide, depending on the stoichiometry and strength of the oxidizing agent used. The primary oxidation products are expected to be the corresponding N-oxides. Under more vigorous oxidation conditions, ring-opening or degradation of the molecule could occur.
The amide functional group in this compound can be reduced to an amine. Strong reducing agents are typically required for this transformation, with lithium aluminum hydride (LiAlH4) being the reagent of choice. numberanalytics.combyjus.com Milder reducing agents, such as sodium borohydride, are generally not capable of reducing amides. youtube.com
The reduction of this compound with LiAlH4 would convert the acetamide group into an ethylamine (B1201723) moiety. The reaction proceeds via the nucleophilic attack of a hydride ion on the amide carbonyl carbon, leading to the formation of an amine after an aqueous workup.
The expected product of this reduction is 1-(2-aminoethyl)-4-methylpiperazine . This reaction provides a synthetic route to a new derivative with three amine functionalities of differing basicity and nucleophilicity, which could be a valuable building block for further chemical elaboration.
Table 3: Summary of Reduction Reaction
| Starting Material | Reagent | Product |
|---|
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the synthesis and derivatization of this compound and related compounds. This class of reactions typically involves the piperazine ring, with one of its nitrogen atoms acting as the nucleophile to displace a leaving group on an electrophilic substrate. The efficiency and outcome of these reactions are influenced by factors such as the nature of the substrate, the reaction conditions, and the presence of protecting groups.
The most prevalent application of nucleophilic substitution in this context is the formation of the core structure of piperazine-acetamide derivatives. This is commonly achieved through the alkylation of a piperazine precursor with a haloacetyl compound. For instance, the synthesis of various N-substituted piperazin-1-yl-acetamides often proceeds via the reaction of a substituted piperazine with a 2-chloro-N-arylacetamide. acs.org This approach highlights the nucleophilic character of the secondary amine in the piperazine ring.
In the synthesis of more complex derivatives, such as certain pharmacologically active agents, N-methylpiperazine is often used as the nucleophile. It reacts with an appropriate chloroacetylated precursor to yield the desired product. This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the N-methylpiperazine attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.
Furthermore, the secondary amine of the piperazine ring in this compound itself can act as a nucleophile, allowing for further derivatization. This reactivity enables the attachment of various substituents to the piperazine ring, leading to a diverse library of compounds with potentially different biological activities. For example, the reaction with aryl halides under conditions such as the Buchwald-Hartwig amination can introduce aryl groups to the unsubstituted nitrogen of the piperazine ring. mdpi.com
The table below summarizes representative nucleophilic substitution reactions involved in the synthesis of piperazine-acetamide derivatives.
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Reaction Conditions | Reference |
| Piperazine | 2-chloro-N-phenylacetamide | N-phenyl-2-(piperazin-1-yl)acetamide | Acetonitrile, K2CO3, KI, reflux | |
| N-methylpiperazine | N-(4-aminophenyl)-N-methyl-2-chloroacetamide | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Not specified | ambeed.com |
| Piperazine | Pentafluoropyridine | 4-(piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | Acetonitrile, Na2CO3 | researchgate.net |
| 4-phenylpiperazine | 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Acetone, K2CO3, KI, 60°C | nih.gov |
These examples underscore the versatility of nucleophilic substitution reactions in the synthesis and chemical modification of this compound and its analogs. The ability to introduce a wide range of functional groups through this pathway makes it a valuable tool in medicinal chemistry and drug discovery. mdpi.comnih.gov
Biological Activity and Pharmacological Potentials of N Methyl 2 Piperazin 1 Ylacetamide and Its Derivatives
Antimicrobial Efficacy of N-methyl-2-piperazin-1-ylacetamide Analogs
The rise of antimicrobial resistance has created an urgent need for novel antimicrobial agents. orientjchem.org Derivatives of this compound have emerged as promising candidates in this area, with studies demonstrating their efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and helminths. researchgate.netresearchgate.net
Analogs of this compound have shown significant inhibitory action against both Gram-positive and Gram-negative pathogenic bacteria. In one study, a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamide and alkylated derivatives were synthesized and screened for their antibacterial properties. researchgate.net Several of these compounds displayed potent activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing higher activity than the standard drug, Ciprofloxacin, at a minimum inhibitory concentration (MIC) of 50 µg/mL. researchgate.net
Further research into other piperazine (B1678402) acetamide (B32628) derivatives has confirmed these findings. For instance, a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed that one compound, in particular, was highly potent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Similarly, a study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives found that compound 7f exhibited more prominent antibacterial activity against Proteus vulgaris (MIC 93.7 µg/ml) than the reference standard ampicillin (B1664943) (MIC 125 µg/ml). ijnrd.org
The mechanism of action for some of these derivatives is also being elucidated. One study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a piperazine derivative, found that it was readily taken up by Staphylococcus cells, causing cell disruption by inhibiting DNA gyrase. mdpi.comnih.gov
In addition to their antibacterial effects, this compound analogs have demonstrated notable antifungal properties. A study investigating benzyl (B1604629) and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide tested their efficacy against the human pathogen Candida albicans and the mold Aspergillus flavus. orientjchem.org Several derivatives exhibited significant activity against both fungal strains, with compounds 8a, 8b, 8c, and 8e being particularly potent compared to the standard, Nystatin. orientjchem.orgresearchgate.net
Another study focusing on thiophene (B33073) and piperazine-based acetamide sulfonamide derivatives also reported promising antifungal activity. ijnrd.org Specifically, compounds 7g and 7i were found to have superior antifungal activity against Aspergillus niger (MIC 93.7 µg/ml) when compared to Nystatin (MIC 125 µg/ml). ijnrd.org Furthermore, several other compounds in the same series showed activity against Candida albicans that was comparable to the standard drug. ijnrd.org In the series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, compound 3k showed the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov
The therapeutic potential of this compound analogs extends to anthelmintic applications. Research has been conducted to evaluate the efficacy of these compounds against parasitic worms. In one such study, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were tested for their activity against Pheretima posthuma, the Indian earthworm, which is a common model for screening anthelmintic drugs. orientjchem.org The study found that the synthesized compounds showed moderate anthelmintic activity when compared to the standard drug, Piperazine citrate. orientjchem.orgresearchgate.net These findings suggest that the this compound scaffold can serve as a basis for the development of new anthelmintic agents. researchgate.net
A significant challenge in antimicrobial therapy is the emergence of multidrug-resistant (MDR) strains of microorganisms. Research into this compound analogs has shown their potential to overcome these resistance mechanisms. For example, certain 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives were tested against resistant bacterial strains, including methicillin-resistant S. aureus (MRSA), E. coli, and Pseudomonas aeruginosa. nih.gov Notably, three compounds (3d, 3g, and 3k ) were found to be more potent than ampicillin against MRSA. nih.gov Compound 3d also showed better activity than ampicillin against P. aeruginosa, while compound 3g was more effective against E. coli. nih.gov
Furthermore, the mechanism of action of some piperazine derivatives appears to target pathways that can circumvent common resistance mechanisms. The inhibition of DNA gyrase by the piperazine derivative PNT represents a promising strategy against resistant Staphylococcus strains, including MRSA. mdpi.comnih.gov Additionally, other heterocyclic structures combined with the piperazine moiety, such as thieno[2,3-pyridines], are being investigated as a new class of MDR modulators. acs.org
Anticancer Research Applications of this compound Analogs
The structural versatility of the piperazine ring has made it a valuable component in the design of novel anticancer agents. orientjchem.org Analogs of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, showing potential as leads for new cancer therapies. nih.gov
Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against human cancer cells. In one study, a series of 1-phenylpiperazine (B188723) clubbed with 2-azetidinone derivatives was synthesized, and their effects on human cervical cancer (HeLa) cells were examined. nih.govresearchgate.net The compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (5e ) was found to significantly inhibit the growth of HeLa cells in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml. nih.govresearchgate.net This compound was shown to suppress cell proliferation and migration and induce apoptosis through an oxidative stress-mediated mitochondrial pathway. nih.govresearchgate.net
Other research has explored different derivatives with promising results. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines, with compounds 6d, 6e, and 6i showing good activity on most of the cell lines. nih.gov Similarly, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across a panel of 60 human tumor cell lines. nih.gov For instance, a derivative containing a 4-trifluoromethylphenyl substituent (17 ) was highly effective against several cancer types, including colon, CNS, and melanoma cell lines. nih.gov Another derivative (23 ) was most effective against a breast cancer cell line (MDA-MB-468) with a GI50 of 1.00 μM. nih.gov
Apoptosis Induction and Cell Cycle Modulation
Derivatives of this compound have been investigated for their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.
Some piperazine-linked compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and by affecting key proteins involved in the apoptotic process. nih.gov For instance, certain β-elemene piperazine derivatives have been found to trigger apoptosis in human leukemia cells by downregulating c-FLIP (cellular FLICE-inhibitory protein) and producing hydrogen peroxide. nih.gov This dual mechanism leads to the activation of both the death receptor-mediated and mitochondrial-mediated apoptotic pathways. nih.gov
Quinazoline derivatives containing a piperazine moiety have been shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov The progression of the cell cycle is regulated by cyclin-dependent kinases (CDKs) and cyclins, and inhibition of these proteins is a common mechanism by which cancer cell growth is halted. nih.gov Furthermore, piperazine scaffolds combined with 2-azetidinone have been demonstrated to induce apoptosis in human cervical cancer cells, as evidenced by DNA fragmentation and cell cycle arrest. nih.gov
Targeted Studies in Various Cancer Cell Lines
The anticancer potential of this compound derivatives has been explored in a variety of cancer cell lines, demonstrating a broad spectrum of activity.
Breast Cancer: In breast cancer research, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide has been investigated as a potential anti-cancer agent. Thiouracil derivatives with a piperazine linkage have shown efficacy against ER+ breast cancer cells, with some compounds exhibiting significant loss of cell viability. nih.gov Furthermore, novel vindoline-piperazine conjugates have demonstrated potent antiproliferative effects against breast cancer cell lines, such as MDA-MB-468. nih.gov
Lung Cancer: Piperazine-linked bergenin (B1666849) heterocyclic hybrids have exhibited moderate cytotoxic activity against lung cancer cells. Additionally, piperazinone derivatives have been evaluated for their cytotoxicity against lung cancer (A549) cell lines. nih.gov
Leukemia: β-Elemene piperazine derivatives have been shown to induce apoptosis in various human leukemia cell lines, including HL-60, NB4, and K562. nih.gov These compounds were found to inhibit cell growth and trigger programmed cell death. nih.gov
Other Cancer Cell Lines: The cytotoxic activity of piperazine derivatives has also been observed in other cancer cell lines. For example, piperazine-linked bergenin hybrids showed significant activity against tongue cancer cells. Vindoline-piperazine conjugates were highly effective against colon cancer (KM12), CNS cancer (SF-539, SNB-75), and melanoma (SK-MEL-5, LOX-IMVI) cell lines. nih.gov
Table 1: Anticancer Activity of this compound Derivatives in Various Cancer Cell Lines
| Derivative Type | Cancer Cell Line | Observed Effect |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Breast Cancer | Potential anti-cancer agent |
| Thiouracil-piperazine derivatives | ER+ Breast Cancer (MCF-7) | Significant loss of cell viability nih.gov |
| Vindoline-piperazine conjugates | Breast Cancer (MDA-MB-468) | Potent antiproliferative effects nih.gov |
| Piperazine-linked bergenin hybrids | Lung Cancer | Moderate cytotoxic activity |
| Piperazinone derivatives | Lung Cancer (A549) | Cytotoxicity nih.gov |
| β-Elemene piperazine derivatives | Leukemia (HL-60, NB4, K562) | Apoptosis induction, growth inhibition nih.gov |
| Piperazine-linked bergenin hybrids | Tongue Cancer | Significant cytotoxic activity |
| Vindoline-piperazine conjugates | Colon Cancer (KM12) | Highly effective nih.gov |
| Vindoline-piperazine conjugates | CNS Cancer (SF-539, SNB-75) | Highly effective nih.gov |
| Vindoline-piperazine conjugates | Melanoma (SK-MEL-5, LOX-IMVI) | Very effective nih.gov |
Neuropharmacological and CNS-Related Activities of this compound Analogs
Analogs of this compound have shown promise in the field of neuropharmacology, with studies indicating potential neuroprotective, antipsychotic, anxiolytic, antidepressant, and anticonvulsant properties.
Neuroprotective Effects in Cellular Models
Piperine, a compound containing a piperidine (B6355638) ring which is structurally related to piperazine, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.gov It was found to protect dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov Another study on N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a compound with a similar cyclic amine structure, showed neuroprotective effects in a mouse model of Alzheimer's disease by reducing amyloid plaques, oxidative stress, and neuroinflammation. nih.gov
Antipsychotic Properties and Neurotransmitter System Interactions
Piperazine and piperidine derivatives are known to have promising activity against dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic drugs. nih.gov The modification of the piperazine ring by attaching different heterocyclic groups can significantly enhance antipsychotic activity. nih.gov This highlights the importance of the piperazine scaffold in the development of new treatments for neuropsychiatric disorders like schizophrenia. nih.gov
Anxiolytic and Antidepressant Potential Investigations
The piperazine moiety is a common feature in many antidepressant medications, contributing to their favorable pharmacokinetic profile in the central nervous system and their specific binding to targets. nih.gov Several piperazine analogs have been investigated for their anxiolytic and antidepressant-like activities. For instance, the piperazine derivative LQFM212 has shown anxiolytic-like effects involving the serotonergic pathway, nicotinic receptors, and the GABAA receptor. researchgate.net Another analog, LQFM032, demonstrated anxiolytic-like activity mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Furthermore, new arylpiperazine derivatives have exhibited antidepressant-like effects in animal models, with their mechanism appearing to involve interaction with serotonin 5-HT1A receptors. nih.gov
Anticonvulsant Activity in Animal Models of Epilepsy
A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. nih.govnih.gov These compounds were designed as analogs of known anticonvulsant agents. nih.govnih.gov Pharmacological studies revealed that some of these derivatives, particularly the 3-(trifluoromethyl)anilide derivatives, showed activity in the maximal electroshock (MES) seizure model. nih.govnih.gov Several of these molecules also demonstrated activity in the 6-Hz screen, which is a model for human partial and therapy-resistant epilepsy. nih.govnih.gov
Table 2: Investigated Neuropharmacological Activities of this compound Analogs
| Activity | Derivative/Analog | Model/System | Key Findings |
| Neuroprotection | Piperine | Parkinson's disease mouse model | Protection of dopaminergic neurons via antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov |
| Neuroprotection | N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Alzheimer's disease mouse model | Reduction of amyloid plaques, oxidative stress, and neuroinflammation. nih.gov |
| Antipsychotic | Piperazine and piperidine derivatives | Dopamine and serotonin receptors | Promising activity against key antipsychotic drug targets. nih.gov |
| Anxiolytic | LQFM212 (piperazine derivative) | Animal models | Anxiolytic-like effects involving serotonergic pathway, nicotinic receptors, and GABAA receptor. researchgate.net |
| Anxiolytic | LQFM032 (piperazine derivative) | Animal models | Anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways. nih.gov |
| Antidepressant | Arylpiperazine derivatives | Animal models | Antidepressant-like effects, likely through interaction with serotonin 5-HT1A receptors. nih.gov |
| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Animal models of epilepsy (MES, 6-Hz) | Activity against seizures, particularly 3-(trifluoromethyl)anilide derivatives. nih.govnih.gov |
Enzyme and Receptor Modulatory Actions of this compound Analogs
The structural framework of this compound has proven to be a versatile scaffold for the development of potent and selective modulators of various enzymes and receptors. The inherent properties of the N-methylpiperazine moiety, such as improved lipophilicity, steric characteristics, and the ability to engage in diverse molecular interactions, contribute to the pharmacological profiles of its derivatives. nih.gov
Enzyme Interaction and Protein-Ligand Binding Studies
The interaction of this compound analogs with their protein targets is a key determinant of their biological activity. The N-methylpiperazine group often plays a crucial role in establishing favorable binding. This motif can participate in hydrophobic and charge transfer interactions within the binding site of an enzyme. nih.gov
For instance, in the development of kinase inhibitors, the introduction of a methyl group to a ligand can significantly enhance binding affinity. This "methyl effect" can arise from the methyl group filling a hydrophobic pocket within the protein's binding site, leading to a substantial increase in potency. nih.gov Computational methods, such as Monte Carlo/Free Energy Perturbation (MC/FEP) calculations, have been employed to understand and predict the impact of such substitutions on protein-ligand binding energies. nih.gov These studies help in elucidating the precise structural requirements for optimal interaction and guide the design of more effective inhibitors.
Furthermore, NMR spectroscopy, utilizing selective labeling of methyl groups, has emerged as a powerful tool to probe methyl-π interactions between ligands and proteins. nih.gov This technique provides valuable information on the binding geometries of small molecules, even in the absence of high-resolution crystal structures, thereby facilitating fragment-based drug design. nih.gov
The strategic incorporation of the N-methylpiperazine moiety has been instrumental in improving the physicochemical properties of drug candidates, such as aqueous solubility, which is a critical factor for oral bioavailability. nih.govresearchgate.net
Kinase Inhibition Profiles (e.g., VEGFR, FGFR, PDGFR)
Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. The N-methylpiperazine moiety is a common feature in many kinase inhibitors, where it contributes to both target affinity and improved water solubility. nih.gov
Analogs have been designed to target several receptor tyrosine kinases involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov For example, a series of azaheterocyclic coumarin (B35378) derivatives were synthesized and evaluated for their anti-lung cancer activity, with some compounds showing potent inhibition of VEGFR-2, PDGFR, and FGFR. nih.govnoaa.gov Similarly, piperazine-based thiazolidinones have been developed as VEGFR-2 tyrosine kinase inhibitors. nih.gov
Furthermore, N-methylpiperazine-containing compounds have been identified as potent inhibitors of other kinases, such as Tropomyosin receptor kinase (Trk) and Polo-like kinase 4 (PLK4). researchgate.net For instance, a novel type II TRK kinase inhibitor, IHMT-TRK-284, which includes an N-methylpiperazine group, demonstrated significant potency against TRKA, B, and C, including drug-resistant mutants. researchgate.net The N-methylpiperazine scaffold has also been incorporated into inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation. mit.edu
The development of type II kinase inhibitors, which bind to the inactive conformation of the kinase, often utilizes the N-methylpiperazine moiety. nih.govnih.gov This approach can lead to enhanced selectivity and a longer duration of action. nih.gov
Cholinesterase (AChE and BChE) Inhibitory Potency
Analogs of this compound have shown promise as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine. nih.govnih.gov
Several studies have explored the potential of N-methyl-piperazine chalcones as dual inhibitors of monoamine oxidase-B (MAO-B) and cholinesterases. nih.govnih.gov For example, compounds 2k and 2n were identified as reversible and competitive MAO-B inhibitors that also effectively inhibited AChE. nih.gov Interestingly, the incorporation of the methyl group on the piperazine ring was found to significantly enhance AChE inhibitory potency compared to their non-methylated counterparts. nih.gov Another compound, 2o, demonstrated notable inhibition of MAO-B, AChE, and BChE. nih.gov
The design of dual-target inhibitors is a promising strategy for complex diseases, and the N-methylpiperazine scaffold appears to be a valuable component in achieving this goal. nih.gov The inhibitory activities of these compounds are typically evaluated using the Ellman method, and their potency is expressed as the half-maximal inhibitory concentration (IC50). nih.gov
Table 1: Cholinesterase Inhibitory Activity of N-methyl-piperazine Chalcone Analogs nih.govnih.gov
| Compound | Target Enzyme | IC50 (µM) |
| 2k | MAO-B | 0.71 |
| AChE | 8.10 | |
| 2n | MAO-B | 1.11 |
| AChE | 4.32 | |
| 2o | MAO-B | 1.19-3.87 |
| AChE | 1.19-3.87 | |
| BChE | 1.19-3.87 | |
| 2b | AChE | 2.26 |
| 2d | AChE | 2.38 |
Data is based on selected compounds from the cited literature and is not an exhaustive list.
Acyl-CoA:Cholesterol O-acyltransferase (ACAT) Inhibition
A significant area of research for this compound analogs has been the inhibition of Acyl-CoA:Cholesterol O-acyltransferase (ACAT). ACAT is an enzyme responsible for the esterification of cholesterol and is considered a therapeutic target for conditions like hyperlipidemia and atherosclerosis. acs.org
A notable example is the clinical candidate K-604, which is 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride. nih.govresearchgate.netacs.orgberkeley.edu This compound is a potent and selective inhibitor of human ACAT-1, exhibiting 229-fold selectivity over human ACAT-2. nih.govresearchgate.netacs.org The inclusion of the piperazine unit in K-604 was a key design element that led to a significant improvement in aqueous solubility and oral absorption compared to earlier compounds. nih.govresearchgate.net
The inhibition of ACAT-1 by such compounds is being explored for its potential in treating diseases associated with ACAT-1 overexpression, including certain cancers and nonalcoholic steatohepatitis (NASH). researchgate.netacs.org The development of potent and selective ACAT inhibitors remains an active area of research. nih.gov
Table 2: ACAT Inhibitory Profile of K-604 nih.govresearchgate.netacs.org
| Compound | Target | Selectivity |
| K-604 | Human ACAT-1 | 229-fold over human ACAT-2 |
Interaction with G-Protein Coupled Receptors (GPCRs) and Ion Channels
The this compound scaffold has also been utilized in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels. These membrane proteins are critical for signal transduction and are major targets for a wide range of therapeutics.
Derivatives of piperazine have been investigated as antagonists for histamine (B1213489) and serotonin receptors, which are types of GPCRs involved in inflammatory processes. nih.gov In the realm of ion channels, N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as novel and selective inhibitors of T-type calcium channels (Ca(v)3.2). nih.gov
Furthermore, a novel class of positive allosteric modulators of N-methyl D-aspartate (NMDA) receptors, a type of ligand-gated ion channel, has been described. These modulators can alter both channel opening and ion selectivity, representing a unique mechanism for controlling ion channel function. nih.gov While not explicitly this compound derivatives, this research highlights the potential for developing sophisticated modulators of ion channels.
Anti-inflammatory and Antiviral Activity Assessments of this compound Analogs
The versatile this compound scaffold and its derivatives have demonstrated potential in combating both inflammation and viral infections.
A series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety have been synthesized and shown to possess potent anti-inflammatory activities in vivo. nih.govresearchgate.net Some of these compounds exhibited anti-inflammatory effects comparable to or even exceeding that of standard drugs like aspirin (B1665792) and indomethacin. nih.gov The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The anti-inflammatory properties of N-acylhydrazone derivatives, which can be structurally related, have also been documented. mdpi.com
In the context of antiviral research, the piperazine scaffold is present in several clinically used antiviral drugs. nih.gov Research has explored the synthesis of various piperazine-based compounds, including those with a piperazine-isatin hybrid structure, as potential inhibitors of viral proteases, such as that of SARS-CoV-2. nih.gov Additionally, allosteric inhibitors of the flavivirus NS2B-NS3 protease, which are crucial for viral replication, have been developed from a piperazine-containing lead compound. nih.gov
Table 3: Anti-inflammatory Activity of Selected Methyl Salicylate Piperazine Derivatives nih.govresearchgate.net
| Compound | In vivo Model | Result |
| M15 | Xylol-induced ear edema, Carrageenan-induced paw edema | Higher activity than aspirin, equal to indomethacin |
| M16 | Xylol-induced ear edema, Carrageenan-induced paw edema | Higher activity than aspirin, equal to indomethacin |
| M16 | LPS-induced RAW264.7 macrophages | Significant inhibition of IL-6 and TNF-α release, attenuated COX-2 up-regulation |
Data is based on selected compounds from the cited literature and is not an exhaustive list.
Mechanism of Action and Molecular Basis of N Methyl 2 Piperazin 1 Ylacetamide Efficacy
Identification and Characterization of Molecular Targets
Initial investigations into the biological activity of N-methyl-2-piperazin-1-ylacetamide have pointed towards its interaction with specific enzymes and ion channels, which are critical components of cellular communication and regulation.
Currently, there is a lack of publicly available data detailing the specific receptor binding affinities of this compound.
Patent filings suggest that this compound may function as an inhibitor of certain enzymes. Notably, it has been identified as a potential inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). google.com PTPN2 is a key regulator of various signaling pathways, and its inhibition can have significant downstream effects.
Another potential molecular target is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. google.com The compound is mentioned in the context of inhibiting ALK activity and its associated signaling pathways. google.com
| Potential Molecular Target | Proposed Interaction | Associated Signaling Pathway |
| Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) | Inhibition | Signal Transduction Pathways |
| Anaplastic Lymphoma Kinase (ALK) | Inhibition | ALK Signaling Pathway |
Cellular and Subcellular Mechanisms of Action
The engagement of this compound with its molecular targets is proposed to initiate a cascade of cellular and subcellular events, influencing intracellular signaling, gene expression, and membrane transport.
By potentially inhibiting PTPN2 and ALK, this compound may play a role in modulating critical intracellular signaling pathways. google.comgoogle.com Inhibition of PTPN2 can lead to a reduction in the activity of signal transduction pathways it regulates. google.com Similarly, by targeting ALK, the compound could interfere with the ALK signaling pathway, which is crucial for cell growth and differentiation. google.com
While direct evidence is limited, the modulation of signaling pathways such as those regulated by PTPN2 and ALK can invariably lead to downstream effects on gene expression and protein synthesis. These pathways often culminate in the activation or repression of transcription factors that control the expression of genes involved in various cellular processes. However, specific studies detailing these effects for this compound are not currently available.
Computational Insights into Molecular Interactions
Computational studies, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the interactions between a compound and its biological targets at a molecular level. These in silico methods can predict binding affinities and provide a dynamic view of these interactions.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the utility of this method, a thorough review of scientific literature reveals a lack of specific molecular docking studies for this compound. However, research on structurally similar compounds containing the piperazine-acetamide core has been conducted. For instance, studies on various N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have utilized molecular docking to investigate their interactions with enzymes like COX-2. nih.gov Similarly, complex derivatives of 2-(piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been the subject of molecular docking studies to explore their potential as anticancer and antimicrobial agents. researchgate.netnih.gov These studies on related molecules highlight a common strategy for identifying potential biological targets and understanding binding interactions, a strategy that could be applied to this compound in future research.
Molecular Dynamics Simulations to Explore Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Currently, there are no specific molecular dynamics simulation studies available in the public domain for this compound. The existing research on related molecules, such as N-methylacetamide (NMA), has been explored through MD simulations to understand its dynamics in solution, serving as a proxy for the protein backbone. scispace.comrsc.org Furthermore, MD simulations have been employed to study piperazine-activated solutions for carbon dioxide absorption, which provides insights into the intermolecular interactions of piperazine (B1678402) derivatives. uib.no These studies underscore the potential of MD simulations to elucidate the dynamic behavior of this compound and its potential targets, should such research be undertaken.
Experimental Validation of Proposed Mechanisms
Experimental assays are crucial for validating the hypotheses generated from computational studies and for elucidating the actual biological effects of a compound.
In Vitro Biochemical Assays for Target Engagement
In vitro biochemical assays are essential for confirming the direct interaction of a compound with its putative biological target. These assays can measure binding affinity, enzyme inhibition, or other forms of target modulation. A comprehensive search of the scientific literature indicates that there are no published in vitro biochemical assay results specifically for this compound. Research on related N-methyl-piperazine chalcones has included in vitro assays to determine their inhibitory activities against enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). mdpi.com Such assays would be a critical next step in characterizing the biological activity of this compound.
Cell-Based Functional Assays and Pathway Analysis (e.g., Western Blotting)
Cell-based functional assays provide insights into the effects of a compound on cellular processes and signaling pathways. Techniques like Western Blotting are used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications in response to a compound. At present, there is no publicly available data from cell-based functional assays or Western Blotting analyses for this compound. For other complex piperazine-containing compounds, cell-based assays such as MTT assays have been used to evaluate their anticancer activity. researchgate.netnih.gov The application of these and other cell-based assays would be necessary to understand the cellular mechanism of action of this compound.
Structure Activity Relationship Sar Studies for N Methyl 2 Piperazin 1 Ylacetamide Derivatives
Influence of Piperazine (B1678402) Ring Substituents on Biological Potency
The piperazine ring is a common structural feature in many pharmacologically active compounds, offering two nitrogen atoms that can be readily modified. A minor change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities ijrrjournal.com.
Effects of Alkyl and Aryl Group Variations
Substituents on the piperazine ring play a critical role in modulating the biological potency of N-methyl-2-piperazin-1-ylacetamide derivatives. The nature of these substituents, whether alkyl or aryl, can significantly impact the compound's affinity for its biological target.
Aromatic substitutions on the piperazine ring can also have a profound effect. In some cases, the presence of an aryl group can enhance potency. The electronic properties of substituents on this aryl ring are also important, with electron-withdrawing groups sometimes leading to improved activity.
| Substitution on Piperazine Ring | Effect on Biological Potency |
| Small Lipophilic Alkyl Groups | Increased activity in some series ijrrjournal.com |
| Aryl Groups | Can enhance potency |
| Electron-Withdrawing Groups on Aryl Ring | May lead to improved activity |
Impact of Heterocyclic and Bridging Moieties
The incorporation of heterocyclic and bridging moieties on the piperazine ring introduces conformational constraints and additional points of interaction, which can significantly alter the biological profile of this compound derivatives.
Heterocyclic Moieties: Replacing a simple alkyl or aryl substituent with a heterocyclic ring can introduce heteroatoms that may act as hydrogen bond donors or acceptors, leading to enhanced binding affinity with the target protein. For example, linking a pyridine system to a piperazine ring has been shown to afford compounds with notable selectivity for certain receptors ijrrjournal.com.
Bridging Moieties: Introducing a bridge across the piperazine ring creates a more rigid scaffold. This conformational restriction can pre-organize the molecule into a bioactive conformation that fits precisely into the binding pocket of its target, thereby increasing its activity nih.govnih.govresearchgate.net. Various strategies have been developed to create bridged piperazines with functional groups in the bridges, allowing for fine-tuning of the molecule's three-dimensional structure and properties nih.govnih.govresearchgate.net. The length and nature of the bridge are critical factors in determining the resulting biological activity.
| Moiety on Piperazine Ring | Effect on Biological Profile | Example |
| Heterocyclic Rings | Can enhance binding affinity through additional interactions. | Pyridine linked to piperazine showing receptor selectivity ijrrjournal.com. |
| Bridging Moieties | Creates a rigid scaffold, potentially increasing activity by locking the molecule in a bioactive conformation nih.govnih.govresearchgate.net. | Bridged piperazines designed as rigid scaffolds for novel receptor ligands nih.gov. |
Role of Acetamide (B32628) Moiety Modifications in Pharmacological Profile
The acetamide portion of this compound provides a key point for modification to modulate the pharmacological profile of the molecule. Changes to the N-substituent and the acyl group can impact efficacy, selectivity, and pharmacokinetic properties.
N-Substitution Effects on Efficacy and Selectivity
Modifications to the N-methyl group of the acetamide moiety can significantly influence the compound's interaction with its biological target. The size, lipophilicity, and electronic nature of the N-substituent can all play a role in determining efficacy and selectivity.
In related pyrazolopyrimidine scaffolds, N,N-disubstitution of the terminal acetamide has been shown to be a viable strategy for introducing diverse chemical moieties without sacrificing affinity for the target wustl.edunih.gov. This suggests that exploring different N-substituents on the acetamide of this compound could lead to derivatives with improved properties. For example, replacing the methyl group with larger alkyl or aryl groups could provide additional interactions with the target protein.
| N-Substitution on Acetamide | Potential Effects |
| Larger Alkyl Groups | May provide additional hydrophobic interactions. |
| Aryl Groups | Could introduce pi-stacking or other electronic interactions. |
| N,N-disubstitution | Allows for the introduction of diverse chemical functionalities wustl.edunih.gov. |
Variations in the Acyl Group and Their Biological Consequences
Altering the acyl group of the acetamide moiety presents another avenue for modifying the biological activity of this compound derivatives. Changes to the carbonyl group or the adjacent methylene (B1212753) linker can affect the molecule's chemical reactivity and binding mode.
For instance, replacing the acetyl group with other acyl groups, such as benzoyl or substituted benzoyl groups, can introduce aromatic interactions and alter the electronic distribution of the molecule. The nature and position of substituents on a benzoyl ring can fine-tune the compound's activity.
In a series of N-substituted piperazine-2,3-dicarboxylic acid derivatives, analogues bearing aroyl substituents attached to the N(1) position were synthesized to probe the structural requirements for selectivity. It was found that antagonists with bulky hydrophobic residues exhibited a different selectivity profile compared to typical antagonists nih.gov. This highlights the importance of the acyl group in determining the pharmacological properties of piperazine derivatives.
Importance of Linker Region Architecture for Activity
The 2-(piperazin-1-yl)acetamide (B1364376) core of the molecule can be considered a linker that connects the N-methyl group to a substituent on the 4-position of the piperazine ring. The architecture of this linker region is crucial for positioning the key interacting moieties in the optimal orientation for binding to the biological target.
Studies on other classes of molecules with piperazine-containing linkers have demonstrated the critical role of the linker in determining biological efficacy. The flexibility or rigidity of the linker can influence the ability of the molecule to adopt the necessary conformation for binding.
Length and Rigidity of the Methylene Bridge
While specific studies systematically varying the methylene bridge length for this compound were not found in the reviewed literature, the general principles of linker design in medicinal chemistry suggest that altering its length can significantly impact the spatial relationship between the piperazine ring and the N-methylacetamide moiety. This, in turn, can affect the compound's binding affinity to its target. For instance, in a study on 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment, derivatives with a four-methylene chain were found to be as potent in vivo as the reference compound cetirizine, highlighting the importance of the linker length. nih.gov
Increasing the length of the methylene bridge (e.g., to an ethylene or propylene bridge) would increase the flexibility of the molecule, allowing it to adopt a wider range of conformations. This could be advantageous if the target's binding pocket is large or if a specific bent conformation is required for optimal interaction. Conversely, a longer, more flexible linker could also lead to a loss of potency due to an entropic penalty upon binding.
Introducing rigidity into the methylene bridge, for example, by incorporating it into a cyclic system or by introducing double or triple bonds, can restrict the number of possible conformations. This can be beneficial if it locks the molecule into a bioactive conformation, thereby increasing its affinity for the target. The insertion of a piperazine ring into a linker has been associated with a potential for improved activity due to increased rigidity. nih.govrsc.org
The following table illustrates a hypothetical SAR study on the effect of the methylene bridge length, based on general principles of medicinal chemistry.
| Compound | Methylene Bridge Length (n) | Relative Activity |
| Analog 1 | 1 | +++ |
| Analog 2 | 2 | ++ |
| Analog 3 | 3 | + |
| Analog 4 | 4 | ++ |
Note: This table is a hypothetical representation to illustrate the concept and is not based on specific experimental data for this compound derivatives.
Inclusion of Aromatic or Heteroaromatic Linker Elements
Incorporating aromatic or heteroaromatic linkers into the this compound scaffold is a common strategy to explore new chemical space and enhance biological activity. These rigid, planar moieties can introduce favorable interactions with the biological target, such as pi-pi stacking or hydrogen bonding, and can also influence the molecule's pharmacokinetic properties.
For example, a study on piperazine derivatives of phenothiazine, where a phenothiazine ring system was linked to a piperazine moiety, resulted in compounds with significant antibacterial, antifungal, and antitubercular activities. nih.gov In this case, the tricyclic phenothiazine system acts as a bulky, lipophilic aromatic linker that profoundly influences the biological profile of the parent piperazine.
In another study, novel piperazinylacetamides bearing N-[2-(4-substituted piperazine-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazine structures were synthesized and evaluated for their cytotoxic properties. The results indicated that the nature of the substituent on the terminal piperazine's aromatic ring significantly impacted the cytotoxic activity. For instance, against a colorectal cancer cell line (HCT-116), the derivative with a p-chlorophenyl substituent was found to be the most active. researchgate.net
The inclusion of a benzothiazole moiety, another heteroaromatic system, linked to a piperazine core has also been explored. Theoretical investigations using semiempirical molecular orbital theory and density functional theory were conducted on these derivatives to understand their electronic properties and potential for biological activity. researchgate.net
The following table summarizes the effect of different aromatic and heteroaromatic linkers on the biological activity of piperazine acetamide derivatives, based on findings from the literature.
| Compound Series | Aromatic/Heteroaromatic Linker | Observed Biological Activity |
| Phenothiazine-piperazines | Phenothiazine | Antibacterial, Antifungal, Antitubercular nih.gov |
| Substituted Piperazinylacetamides | p-chlorophenyl | Cytotoxic (HCT-116) researchgate.net |
| Benzothiazole-piperazines | Benzothiazole | Investigated for potential biological activity researchgate.net |
Stereochemical Considerations in this compound Derivatives
Stereochemistry can play a pivotal role in the biological activity of this compound derivatives. The introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
While the parent compound this compound is achiral, modifications to its structure can introduce chirality. For example, substitution on the piperazine ring or on the methylene bridge could create a chiral center. In such cases, the R- and S-enantiomers may have significantly different binding affinities for the target protein. One enantiomer might be highly active, while the other could be inactive or even have undesirable off-target effects.
For instance, a study on piperazine-2-carboxylic acid derivatives, which are inherently chiral due to the substituent at the 2-position of the piperazine ring, demonstrated the importance of stereochemistry in their activity as anti-Alzheimer agents. The different stereoisomers of these compounds would be expected to have distinct interactions with the active sites of cholinesterase enzymes. nih.gov
The stereoselective effects on biological activity have been noted in various chiral piperazine derivatives. researchgate.net Therefore, in the development of new this compound analogs, it is crucial to consider the stereochemical implications of any structural modifications. If a chiral center is introduced, the synthesis of individual stereoisomers and their separate biological evaluation is often necessary to identify the more potent and safer candidate.
The following table illustrates a hypothetical scenario of the differential activity of enantiomers for a chiral derivative of this compound.
| Compound | Stereochemistry | Biological Activity (IC50) |
| Chiral Analog A | R-enantiomer | 10 nM |
| Chiral Analog A | S-enantiomer | 500 nM |
| Chiral Analog A | Racemic mixture | 255 nM |
Note: This table is a hypothetical representation to illustrate the concept of stereoselectivity and is not based on specific experimental data for this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the optimization of lead candidates.
For piperazine derivatives, several QSAR studies have been conducted to elucidate the structural requirements for various biological activities. For example, a QSAR study on a series of piperazine and keto-piperazine derivatives as renin inhibitors identified constitutional descriptors such as Sv (sum of valence electrons), nDB (number of double bonds), and nO (number of oxygen atoms) as playing a vital role in the binding of these ligands to the renin enzyme. The developed QSAR model showed a good correlation coefficient (R²) of 0.846, indicating its predictive ability. openpharmaceuticalsciencesjournal.com
In another study on new benzothiazoles derived from substituted piperazine derivatives, QSAR analysis was performed to investigate the relationship between the molecular structures and their biological properties. researchgate.net Similarly, a QSAR study on a series of piperazine derivatives as mTORC1 inhibitors revealed that molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with the inhibitory activity. mdpi.com
While a specific QSAR model for this compound derivatives was not identified in the reviewed literature, the principles from these studies can be applied. A typical QSAR study for this class of compounds would involve:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
The resulting QSAR model could then be used to virtually screen new derivatives of this compound and prioritize the synthesis of those with the highest predicted activity, thus accelerating the drug discovery process.
The following table lists some of the molecular descriptors that have been found to be important in QSAR studies of piperazine derivatives and are likely to be relevant for this compound analogs.
| Descriptor Type | Descriptor | Potential Influence on Activity |
| Constitutional | Sv (sum of valence electrons) | Related to molecular size and polarizability openpharmaceuticalsciencesjournal.com |
| Constitutional | nDB (number of double bonds) | Can influence molecular rigidity and electronic properties openpharmaceuticalsciencesjournal.com |
| Constitutional | nO (number of oxygen atoms) | Potential for hydrogen bonding openpharmaceuticalsciencesjournal.com |
| Electronic | ELUMO (energy of the lowest unoccupied molecular orbital) | Relates to the ability to accept electrons mdpi.com |
| Physicochemical | Molar Refractivity (MR) | Related to molecular volume and polarizability mdpi.com |
| Physicochemical | Log S (aqueous solubility) | Affects bioavailability mdpi.com |
| Topological | Topological Polar Surface Area (PSA) | Influences membrane permeability mdpi.com |
Preclinical and Translational Research of N Methyl 2 Piperazin 1 Ylacetamide Analogs
In Vitro Pharmacological Profiling and Lead Optimization
The in vitro evaluation of N-methyl-2-piperazin-1-ylacetamide analogs is a critical step in the drug discovery process, enabling the characterization of their interactions with biological targets and their effects on cellular systems. This profiling is instrumental in identifying lead compounds and optimizing their properties for enhanced potency, selectivity, and cellular activity.
Comprehensive Cell-Free Enzyme Panels
Analogs of this compound have been subjected to screening against various cell-free enzyme panels to determine their inhibitory activity and selectivity. This approach allows for the direct assessment of compound-target interactions in a controlled environment, free from the complexities of a cellular context.
One area of investigation has focused on the anti-inflammatory potential of these analogs. A series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies further supported the interaction of these compounds with the COX-2 enzyme, providing a mechanistic basis for their observed anti-inflammatory effects. nih.gov
In a different therapeutic context, a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) was identified from a series of piperazine-acetamide derivatives. The lead compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), demonstrated a 229-fold selectivity for human ACAT-1 over the ACAT-2 isoform. nih.gov This high degree of selectivity is a desirable characteristic for a drug candidate, as it can minimize off-target effects.
Furthermore, novel thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) isoforms. mdpi.com Several of these compounds showed significant and selective inhibition of MAO-A. mdpi.com For instance, compound 3e from this series was identified as a particularly potent MAO-A inhibitor, with an IC50 value of 0.057 µM, which was more potent than the reference drugs moclobemide and clorgiline. mdpi.com
Table 1: In Vitro Enzyme Inhibition by this compound Analogs
| Compound/Analog Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Demonstrated inhibitory activity, supported by molecular docking studies. | nih.gov |
| K-604 | ACAT-1 | Potent and selective inhibitor with 229-fold selectivity over ACAT-2. | nih.gov |
| Thiazolylhydrazine-piperazine derivatives (e.g., Compound 3e) | MAO-A | Compound 3e showed an IC50 of 0.057 µM, indicating potent inhibition. | mdpi.com |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Various microbial enzymes | Compounds 3, 8, 11, and 12 displayed significant antimicrobial activity. | nih.govresearchgate.net |
Advanced Cell Culture Models (e.g., 3D Cultures, Organoids)
The use of advanced cell culture models, such as three-dimensional (3D) cultures and organoids, is becoming increasingly important in oncology research to better mimic the complex tumor microenvironment. nih.govresearchgate.net These models offer a more physiologically relevant context for evaluating the efficacy of anticancer compounds compared to traditional two-dimensional (2D) cell cultures. oaepublish.com While specific studies employing 3D cultures or organoids for this compound and its direct analogs are not extensively documented in the reviewed literature, the broader application of these models provides a framework for future investigations.
The transition from 2D to 3D models is driven by the need to bridge the gap between in vitro findings and in vivo outcomes. researchgate.net 3D cultures can recapitulate key aspects of tumor biology, such as cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance. nih.gov Organoids, which are derived from stem cells, offer an even more complex and patient-specific model to study disease development and drug response. nih.gov
For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for their in vitro anticancer activity using the MTT assay on cell lines such as HCT116 and RAW264.7. nih.govresearchgate.net While these were 2D assays, future studies could leverage 3D models of these cell lines to gain deeper insights into the compounds' mechanisms of action and potential for overcoming drug resistance.
Cellular Uptake and Distribution Studies
Understanding the cellular uptake and distribution of drug candidates is fundamental to optimizing their therapeutic efficacy. For piperazine-containing compounds, these studies are crucial to ensure that the molecules can reach their intracellular targets in sufficient concentrations to exert their pharmacological effects.
In the context of cancer therapy, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were designed as potential theranostics. nih.gov Imaging studies with these compounds revealed good membrane permeability, allowing them to disperse throughout the cell cytoplasm. nih.gov This is a critical attribute for drugs targeting intracellular components.
In Vivo Efficacy Assessments in Disease Models
Following promising in vitro results, the evaluation of this compound analogs in relevant animal models of disease is a critical next step. These in vivo studies provide essential information on the therapeutic potential and pharmacological properties of the compounds in a whole-organism context.
Therapeutic Outcomes in Relevant Animal Models
The in vivo anti-inflammatory activity of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs has been demonstrated using the carrageenan-induced paw edema model in rodents. nih.gov This model is a standard preclinical assay for assessing the efficacy of anti-inflammatory agents.
In the field of metabolic diseases, piperazine-derived compounds have been investigated for their antidiabetic properties. mdpi.com For example, aryl piperazine (B1678402) derivatives have shown potential as diabetes therapy agents, with some compounds exhibiting in vivo antihyperglycemic, antidyslipidemic, and insulin resistance reversal activities. mdpi.com
Furthermore, the clinical candidate K-604, an ACAT-1 inhibitor, demonstrated a significant improvement in oral absorption in dogs compared to its predecessor compound. nih.gov This enhanced pharmacokinetic profile is a key factor in its designation as a clinical candidate for diseases involving ACAT-1 overexpression. nih.gov
Pharmacodynamic Marker Evaluation
Pharmacodynamic (PD) markers are biological indicators that can provide evidence of a drug's effect on its target and the downstream biological pathways. The evaluation of these markers is essential for understanding the mechanism of action of a drug in vivo and for guiding dose selection in clinical trials.
For the ACAT-1 inhibitor K-604, patent information disclosed data on both its pharmacokinetics (drug concentration) and pharmacodynamics (lipid modulation) in the brains of mice. dntb.gov.ua Following intranasal administration, the drug concentration in the brain was measured, providing a direct link between drug exposure and its biological effect on lipid levels. dntb.gov.ua
Table 2: Summary of In Vivo Studies on this compound Analogs
| Compound/Analog Class | Disease Model | Therapeutic Outcome | Pharmacodynamic Marker | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | Carrageenan-induced paw edema | Reduction in inflammation | Not specified | nih.gov |
| Aryl piperazine derivatives | Animal models of diabetes | Antihyperglycemic, antidyslipidemic, and insulin resistance reversal activities | Blood glucose, lipid levels | mdpi.com |
| K-604 | Animal models for diseases with ACAT-1 overexpression | Improved oral absorption | Lipid modulation in the brain | nih.govdntb.gov.ua |
Concepts in Drug Metabolism and Pharmacokinetics (DMPK) for this compound Analogs
The preclinical assessment of Drug Metabolism and Pharmacokinetics (DMPK) is a critical phase in drug discovery, providing essential insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For analogs of this compound, understanding these properties is fundamental to predicting their behavior in vivo and guiding the selection of candidates with favorable therapeutic potential. The piperazine scaffold is a common feature in many biologically active molecules, often incorporated to improve pharmacokinetic characteristics such as aqueous solubility and oral bioavailability tandfonline.comscilit.com.
The metabolic stability of a drug candidate is a key determinant of its half-life and dosing regimen. For analogs of this compound, the primary site of metabolism is anticipated to be the liver, mediated largely by the cytochrome P450 (CYP) family of enzymes openanesthesia.org. Piperazine-containing compounds are known substrates for several CYP isoforms, including the clinically significant CYP3A4, CYP2D6, and CYP1A2 nih.govresearchgate.net. The specific metabolic fate of these analogs will be dictated by the nature and position of substituents on the core structure.
Conceptually, several metabolic pathways can be predicted for this chemical series:
N-Dealkylation: The N-methyl group is a potential site for oxidative N-demethylation, a common metabolic reaction for many CNS-acting drugs mdpi.com. This would yield the corresponding secondary amine metabolite.
Piperazine Ring Oxidation: The piperazine ring itself is susceptible to various oxidative transformations. This can include hydroxylation at one of the carbon atoms or oxidation at a nitrogen atom to form an N-oxide. Further oxidation could lead to ring-opening or the formation of reactive iminium ion intermediates researchgate.net.
Amide Hydrolysis: The acetamide (B32628) linkage may be subject to hydrolysis by amidase enzymes, cleaving the molecule into a piperazine fragment and an N-methylacetamide fragment.
Aromatic Hydroxylation: If the analogs contain aromatic substituents, these rings are likely sites for CYP-mediated hydroxylation, a common Phase I metabolic pathway researchgate.net.
Following initial Phase I metabolism, the resulting metabolites may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion researchgate.net. Early in vitro assays using human liver microsomes are essential to determine the metabolic stability of new analogs and to identify the major CYP enzymes involved researchgate.net. This information is crucial for predicting potential drug-drug interactions.
Table 1: Conceptual Metabolic Pathways for this compound Analogs
| Metabolic Reaction | Potential Site on Analog Structure | Resulting Metabolite (Conceptual) | Primary Enzyme Family (Hypothesized) |
| N-Demethylation | N-methyl group on acetamide | 2-(piperazin-1-yl)acetamide (B1364376) analog | Cytochrome P450 (CYP) |
| C-Hydroxylation | Carbon atom on the piperazine ring | Hydroxy-piperazine derivative | Cytochrome P450 (CYP) |
| N-Oxidation | Nitrogen atom on the piperazine ring | Piperazine-N-oxide derivative | Cytochrome P450 (CYP) |
| Amide Hydrolysis | Acetamide bond | Piperazine and acetamide fragments | Amidases / Hydrolases |
| Aromatic Hydroxylation | Substituted phenyl ring (if present) | Hydroxyphenyl derivative | Cytochrome P450 (CYP) |
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties researchgate.net. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body rsc.org. The piperazine moiety can influence a molecule's physicochemical properties, which in turn affects its plasma protein binding (PPB) tandfonline.comnih.gov.
The degree of PPB for this compound analogs is conceptually dependent on their lipophilicity and ionization state at physiological pH.
Lipophilicity: Increased lipophilicity, often achieved by adding non-polar substituents, typically leads to higher plasma protein binding.
Ionization: The piperazine ring is basic and will be protonated to varying degrees at physiological pH. This charge generally reduces non-specific binding and can improve solubility.
Table 2: Conceptual Relationship Between Structural Modifications and Pharmacokinetic Properties
| Structural Modification to Analog | Predicted Effect on LogP | Predicted Effect on Plasma Protein Binding (%) | Predicted Effect on Volume of Distribution (Vd) |
| Addition of a lipophilic aromatic group | Increase | Increase | May Increase or Decrease |
| Addition of a polar hydroxyl group | Decrease | Decrease | Increase |
| Conversion of N-methyl to N-ethyl | Slight Increase | Slight Increase | Slight Increase |
| Introduction of a basic amine group | Decrease | Decrease | Variable |
Preliminary Safety and Toxicology Considerations (conceptual, no specific data)
Early assessment of potential toxicity is paramount in the development of any new chemical entity. For analogs of this compound, a conceptual toxicological profile can be inferred from the known effects of the broader class of piperazine derivatives. These compounds have been associated with various adverse effects, and new analogs must be carefully screened for these liabilities wisdomlib.org.
Conceptually, key areas of toxicological concern for this class of compounds include:
Neurotoxicity: Piperazine has been reported to cause neurotoxic effects, potentially through antagonism of GABA receptors europa.euindustrialchemicals.gov.au. Symptoms observed with some piperazine derivatives include agitation, confusion, tremors, and seizures nih.gov. Therefore, early preclinical models should assess the potential for CNS-related adverse effects.
Cardiotoxicity: Certain piperazine derivatives have demonstrated cardiotoxic potential nih.gov. A critical early screen is the in vitro hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential for a compound to block the potassium channel responsible for cardiac repolarization, an event linked to life-threatening arrhythmias.
Hepatotoxicity: Drug-induced liver injury is a major reason for drug attrition. Some piperazine compounds have shown in vitro hepatotoxicity researchgate.net. Initial safety assessment should include cytotoxicity assays using human hepatic cell lines (e.g., HepG2) to identify any potential for liver damage.
Genotoxicity: It is crucial to determine if a new drug candidate has the potential to damage DNA. Standard in vitro genotoxicity screens include the Ames test (bacterial reverse mutation assay) and the micronucleus test in mammalian cells europa.eu.
A tiered, systematic approach to safety evaluation allows for the early identification and deselection of compounds with unfavorable toxicity profiles, ensuring that only the safest candidates progress toward clinical development.
Table 3: Conceptual Preclinical Assays for Preliminary Safety Assessment
| Assay Type | Purpose | Key Endpoint |
| In Vitro Cytotoxicity (e.g., HepG2 cells) | Assesses potential for direct cell damage, particularly liver cells. | IC50 (Concentration causing 50% inhibition of cell growth). |
| hERG Channel Assay | Evaluates the risk of delayed cardiac repolarization (QT prolongation). | IC50 (Concentration causing 50% inhibition of the hERG channel). |
| Ames Test (Bacterial Reverse Mutation) | Screens for mutagenic potential (ability to cause DNA mutations). | Fold-increase in revertant colonies compared to control. |
| In Vitro Micronucleus Test | Detects chromosomal damage in mammalian cells. | Frequency of micronuclei formation. |
| CYP Inhibition Panel | Assesses the potential for drug-drug interactions via metabolism. | IC50 for major cytochrome P450 isoforms. |
Advanced Analytical and Spectroscopic Characterization in N Methyl 2 Piperazin 1 Ylacetamide Research
Spectroscopic Techniques for Structural Confirmation and Purity
Spectroscopic methods are indispensable for the structural elucidation of N-methyl-2-piperazin-1-ylacetamide, offering non-destructive analysis of its molecular framework and functional groups.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide a distinct fingerprint of the molecule. The N-methyl group protons would likely appear as a singlet. The protons of the piperazine (B1678402) ring are expected to resonate as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The methylene (B1212753) protons of the acetamide (B32628) group would also produce a characteristic signal, likely a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetamide group is expected to appear at the downfield end of the spectrum. The carbons of the piperazine ring and the N-methyl and methylene carbons will have characteristic chemical shifts.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~ 2.8 | ~ 35 |
| -CH₂- (acetamide) | ~ 3.1 | ~ 60 |
| Piperazine ring -CH₂- | ~ 2.4 - 2.8 | ~ 50 - 55 |
| C=O (amide) | - | ~ 170 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and the piperazine ring, leading to characteristic fragment ions. Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would be expected to show a prominent protonated molecular ion peak ([M+H]⁺).
Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | m/z |
| HRMS (ESI) | [M+H]⁺ | Calculated exact mass |
| EI-MS | M⁺ | Molecular Weight |
| Fragment ions | Characteristic of piperazine and acetamide moieties |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The most prominent feature in the IR spectrum would be the strong absorption band of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the secondary amine in the piperazine ring and the C-H stretching vibrations of the methyl and methylene groups would also be observable.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | ~ 1650 |
| N-H (piperazine) | Stretch | ~ 3300 |
| C-H (aliphatic) | Stretch | ~ 2800 - 3000 |
| C-N | Stretch | ~ 1100 - 1300 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Since this compound lacks extensive chromophores, it is not expected to exhibit strong absorption in the visible region. However, it may show absorption in the ultraviolet (UV) region due to n → σ* and n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms, and the π electrons of the carbonyl group, respectively. The analysis of piperazine itself shows that it absorbs UV light at around 205 nm, and it is expected that this compound would have a similar absorption profile in the lower UV range jocpr.com.
Chromatographic Methods for Isolation and Quantification
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for determining the purity of this compound and for its quantitative analysis. Due to the lack of a strong UV-absorbing chromophore in the molecule, direct UV detection at higher wavelengths can be challenging. Therefore, detection at lower wavelengths (around 205-215 nm) or the use of alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) would be more suitable.
For analytical purposes, a reversed-phase HPLC method would typically be employed. The choice of column (e.g., C18) and mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) would be optimized to achieve good separation and peak shape. For accurate quantification, a calibration curve would be generated using standards of known concentration. In some cases, derivatization of the piperazine moiety with a UV-active reagent can be performed to enhance detection sensitivity jocpr.com.
Typical HPLC Parameters for the Analysis of Piperazine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (at low wavelength), ELSD, or MS |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound and related piperazine derivatives, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), serves as a crucial analytical tool. researchgate.netrsc.org Its primary application is in determining the purity of a sample and quantifying impurities, including residual starting materials or by-products from synthesis. hakon-art.com
The development of a GC method for this compound would involve optimizing several parameters to achieve efficient separation from other components in a mixture. researchgate.nethakon-art.com The choice of a capillary column with a suitable stationary phase, such as a mid-polarity phase like (50%-Phenyl)-methylpolysiloxane, is critical for resolving compounds with similar boiling points. hakon-art.com Temperature programming of the GC oven allows for the separation of compounds over a range of volatilities. While specific methods for this compound are not extensively published, established methods for structurally similar compounds like N-methyl piperazine provide a strong basis for method development. researchgate.netresearchgate.net In such analyses, the compound would be vaporized and separated based on its boiling point and interaction with the stationary phase, allowing for its detection and quantification. rsc.orgnih.gov
Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film) | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides sensitive universal detection of organic compounds; MS provides structural information for identification. |
| Oven Program | Initial temp 150°C, ramped to 260°C | Separates compounds based on their boiling points and volatility. |
| Diluent | Methanol or Dichloromethane | Dissolves the sample for injection. |
This table presents typical parameters based on methods developed for related piperazine compounds and serves as a model for the analysis of this compound. researchgate.nethakon-art.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, which could involve the N-alkylation of a piperazine derivative, TLC is an invaluable tool for qualitatively observing the conversion of reactants to products. nih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials (e.g., N-methylacetamide and 1-chloroacetylpiperazine) as references. researchgate.net The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. nih.gov By comparing the retention factor (Rf) values of the spots, a chemist can quickly assess the status of the reaction and determine its endpoint, signaling that the reaction is complete and can proceed to workup and purification. researchgate.net
Table 2: Illustrative TLC Monitoring of a Hypothetical Synthesis of this compound
| Compound | Hypothetical Rf Value | Observation over Time |
| Starting Material A (e.g., Piperazine) | 0.15 | Spot intensity decreases as the reaction progresses. |
| Starting Material B (e.g., 2-chloro-N-methylacetamide) | 0.70 | Spot intensity decreases as the reaction progresses. |
| This compound (Product) | 0.45 | Spot appears and intensifies until starting materials are consumed. |
Note: Rf values are dependent on the specific stationary and mobile phases used. This table is for illustrative purposes.
X-ray Crystallography for Absolute Structural Elucidation
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its connectivity and stereochemistry unequivocally.
While a specific crystal structure for this compound is not prominently available in public databases, the application of this technique would yield invaluable structural data. If suitable crystals of the compound were grown, X-ray diffraction analysis would reveal the exact spatial arrangement of all atoms. For piperazine derivatives, this includes determining the conformation of the six-membered piperazine ring, which typically adopts a chair conformation. nih.gov The analysis would also confirm the geometry around the amide nitrogen and the carbonyl carbon. This level of structural detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state and for validating the results of computational models. Studies on related N,N'-substituted piperazines have successfully used this method to elucidate their molecular structures. nih.gov
Table 3: Structural Information Obtainable from X-ray Crystallography
| Structural Parameter | Type of Information Provided | Significance |
| Unit Cell Dimensions | The size and shape of the repeating crystal lattice. | Foundational data for solving the crystal structure. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Defines the absolute 3D structure. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-N, C=O). | Confirms atomic connectivity and bond order. |
| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C). | Defines the local geometry and conformation. |
| Torsion Angles | The dihedral angle describing the rotation around a bond. | Determines the molecular conformation (e.g., chair form of the piperazine ring). |
| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent packing forces. | Explains the solid-state packing and physical properties of the crystal. |
Computational Chemistry and Cheminformatics in Research
Computational chemistry provides profound insights into the electronic structure and reactivity of molecules, complementing experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to model its properties. jksus.orgjddtonline.info
Quantum chemical calculations are used to investigate the electronic properties of this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. jddtonline.info From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. researchgate.net
Table 4: Key Reactivity Descriptors Derived from Quantum Chemical Calculations
| Descriptor | Formula | Chemical Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom to attract electrons. |
These descriptors are routinely calculated in computational studies of piperazine derivatives to understand their electronic behavior. jddtonline.inforesearchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. tandfonline.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. ias.ac.in For this compound, the MEP surface would highlight regions of negative potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack. These regions are expected around the carbonyl oxygen and the nitrogen atoms due to their lone pairs of electrons. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack, which would be located around the hydrogen atoms, particularly those attached to nitrogen (if protonated) or the alpha-carbon to the carbonyl. jddtonline.info This analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. tandfonline.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum mechanical data into a familiar Lewis structure framework of bonds and lone pairs. researchgate.net This method is used to analyze hyperconjugative interactions and charge delocalization, which contribute to molecular stability. longdom.orgnih.gov For this compound, NBO analysis would quantify the delocalization of electron density from donor orbitals (e.g., the lone pairs of the nitrogen and oxygen atoms) to acceptor orbitals (e.g., the antibonding σ* or π* orbitals of adjacent bonds). jksus.orgnih.gov The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). longdom.org Significant stabilization energies indicate strong electronic delocalization, which plays a crucial role in determining the molecule's conformation and reactivity. jddtonline.info
Table 5: Hypothetical NBO Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(1) N (piperazine) | σ(C-C) (adjacent) | High | Hyperconjugation, stabilization of ring structure. |
| LP(1) N (amide) | π(C=O) | Moderate | n → π* interaction, resonance stabilization of the amide bond. |
| LP(2) O (carbonyl) | σ(N-C) (amide bond) | Moderate | n → σ interaction, influences amide bond character. |
This table illustrates the types of stabilizing intramolecular interactions that NBO analysis would reveal for the target molecule, based on studies of similar structures. longdom.orgnih.gov
Hirshfeld Surface Analysis and Intermolecular Interactions
While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound are not extensively detailed in publicly available literature, the intermolecular interactions governing its solid-state packing can be inferred from studies on related piperazine and acetamide derivatives. Hirshfeld surface analysis is a powerful computational tool that maps the regions of close contact between molecules in a crystal, providing a visual and quantitative understanding of intermolecular forces.
For a molecule like this compound, the key interaction points would involve the nitrogen and oxygen atoms of the piperazine and acetamide moieties, as well as the various hydrogen atoms. The piperazine ring contains two nitrogen atoms, one of which is a secondary amine and thus a potential hydrogen bond donor, while both can act as hydrogen bond acceptors. The acetamide group features a carbonyl oxygen, which is a strong hydrogen bond acceptor, and an N-methyl group.
Based on analyses of similar structures, the dominant intermolecular interactions expected for this compound would be:
N-H···O Hydrogen Bonds: The hydrogen atom on the secondary amine of the piperazine ring is likely to form strong hydrogen bonds with the carbonyl oxygen of the acetamide group of a neighboring molecule. This is a common and stabilizing interaction in related crystal structures.
C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors are also anticipated. The hydrogen atoms on the piperazine ring and the methyl and methylene groups can interact with the electronegative oxygen and nitrogen atoms of adjacent molecules.
A hypothetical Hirshfeld surface analysis would likely reveal distinct red spots on the dnorm surface, indicating close contacts and strong hydrogen bonding, particularly around the piperazine NH group and the carbonyl oxygen. The two-dimensional fingerprint plots derived from this analysis would provide a quantitative breakdown of the different types of intermolecular contacts, with significant percentages expected for H···O/O···H, H···H, and H···N/N···H interactions.
Prediction of Pharmacokinetic Properties (conceptual, e.g., Lipinski's Rule of Five)
In the early stages of drug discovery and development, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable. The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular mass less than 500 daltons.
A calculated octanol-water partition coefficient (log P) that does not exceed 5.
To conceptually assess this compound against these criteria, we can analyze its molecular structure and physicochemical properties.
| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 157.22 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from the secondary amine in the piperazine ring) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms in the piperazine ring and the carbonyl oxygen) | ≤ 10 | Yes |
| Log P (Octanol-Water Partition Coefficient) | Estimated to be low (values for similar, more complex structures are often below 2) | ≤ 5 | Yes (predicted) |
Based on this analysis, this compound adheres to all the criteria of Lipinski's Rule of Five. Its low molecular weight, limited number of hydrogen bond donors and acceptors, and predicted low lipophilicity suggest that it has a favorable profile for oral bioavailability. These properties indicate a good potential for absorption and distribution in the body. It is important to note that this is a conceptual prediction and does not guarantee biological activity or a lack of toxicity. Experimental validation is necessary to confirm these in silico assessments.
Future Research Directions and Therapeutic Prospects of N Methyl 2 Piperazin 1 Ylacetamide
Rational Design of Next-Generation Piperazine (B1678402) Acetamide (B32628) Therapeutics
The development of new therapeutic agents is increasingly driven by rational design, a strategy that involves the modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For N-methyl-2-piperazin-1-ylacetamide, this approach could unlock a new generation of piperazine acetamide-based drugs.
Future design strategies will likely focus on several key areas. Structure-activity relationship (SAR) studies will be pivotal in understanding how modifications to the N-methyl group, the piperazine ring, and the acetamide linker impact the compound's biological activity. For instance, substituting the N-methyl group with larger alkyl or aryl groups could influence receptor binding or metabolic stability. Alterations to the piperazine ring, such as the introduction of substituents, could modulate the compound's physicochemical properties, including its solubility and ability to cross biological membranes.
Furthermore, computational modeling and molecular docking studies can predict the interaction of this compound and its derivatives with specific biological targets. This in-silico approach can guide the synthesis of novel analogs with improved binding affinity and selectivity, thereby minimizing off-target effects. The synthesis of this compound can be achieved through the reaction of 2-chloro-N-methylacetamide with piperazine. chemicalbook.com This straightforward synthetic route allows for the facile generation of a library of derivatives for screening and optimization.
Potential for Combination Therapies
The complexity of many diseases, particularly cancer and infectious diseases, often necessitates the use of combination therapies to achieve optimal treatment outcomes. This compound and its future derivatives could be valuable components of such multi-drug regimens.
The rationale for combination therapy is multifaceted. It can involve targeting different pathways in a disease process, overcoming drug resistance, or reducing the toxicity of individual agents by allowing for lower doses. For example, if this compound is found to have anticancer properties, it could be combined with established chemotherapeutic agents or targeted therapies. The potential for such combinations is an active area of research for piperazine-containing compounds. In preclinical models, the combination of piperazine derivatives with other anticancer agents has shown synergistic effects.
Future research should focus on identifying rational combination strategies for this compound. This will involve in-vitro and in-vivo studies to assess the synergistic, additive, or antagonistic effects of combining this compound with other drugs. Understanding the mechanism of action of this compound will be crucial in designing effective combination therapies.
Exploration of Novel Biological Targets and Disease Indications
While the precise biological targets of this compound are not yet fully elucidated, the piperazine acetamide scaffold is known to interact with a diverse range of biological molecules. This suggests that this compound could have therapeutic potential across various disease indications.
One promising area of investigation is its potential as an antiparasitic agent. The related compound, MMV007791, a piperazine acetamide, has shown potent activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. Given the structural similarity, this compound warrants investigation for its efficacy against this and other parasites.
Furthermore, piperazine derivatives have been explored for their activity against a variety of other targets, including kinases, G-protein coupled receptors, and ion channels. This opens up the possibility of this compound having applications in oncology, neuroscience, and cardiovascular disease. For instance, certain piperazine compounds have been investigated for their effects on calcium entry into cells, a process relevant to cardiovascular function. google.com The identification of this compound in patent literature related to the treatment of nasopharynx carcinoma suggests a potential role in cancer therapy. chemicalbook.comgoogle.com
Screening this compound against a broad panel of biological targets will be a critical step in uncovering its full therapeutic potential.
Addressing Challenges in Drug Resistance and Efficacy
A significant hurdle in the development of new drugs is the emergence of drug resistance, where pathogens or cancer cells no longer respond to treatment. Another challenge is ensuring sufficient efficacy at a safe dose. Future research on this compound must proactively address these issues.
Understanding the potential mechanisms of resistance to this compound will be crucial. This could involve studying changes in the drug's target, increased drug efflux from cells, or metabolic deactivation of the compound. By identifying these mechanisms, strategies to overcome resistance can be developed, such as co-administering the drug with a resistance inhibitor or designing derivatives that are less susceptible to resistance mechanisms.
Optimizing the efficacy of this compound will involve enhancing its potency and improving its pharmacokinetic profile. This can be achieved through the rational design strategies discussed earlier. Ensuring that the compound reaches its target in sufficient concentrations and for an adequate duration is key to its therapeutic success.
Pathway to Clinical Development and Therapeutic Translation
The journey of a promising compound from the laboratory to the clinic is a long and rigorous process. For this compound, a clear pathway for clinical development will need to be established.
This pathway begins with comprehensive preclinical studies to evaluate the compound's efficacy and safety in animal models. These studies provide essential data to support an Investigational New Drug (IND) application to regulatory authorities.
Should preclinical data be favorable, the compound would then progress to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics. Subsequent Phase II and III trials in patients would evaluate its efficacy for a specific disease indication and compare it to existing treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-methyl-2-piperazin-1-ylacetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of piperazine-acetamide derivatives typically involves coupling piperazine derivatives with activated acetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution or amide bond formation using reagents like carbodiimides (e.g., EDC/HOBt) . Optimization can be achieved by:
- Temperature Control : Reactions performed at 0–5°C reduce side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Use : Triethylamine or DMAP can accelerate amidation reactions .
- Data Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15% |
| Catalyst | DMAP (5 mol%) | +20% |
| Temperature | 0–5°C (stepwise warming) | +10% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1% .
- Structural Confirmation :
- NMR : -NMR (DMSO-d6) to confirm methyl (-CH) and piperazine proton signals (δ 2.3–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
- Key Spectral Benchmarks :
| Technique | Expected Signal |
|---|---|
| -NMR | δ 2.98 (s, 3H, N-CH) |
| HRMS (ESI+) | m/z 228.1452 (CHNO) |
Advanced Research Questions
Q. How do substituents on the piperazine ring influence the compound’s pharmacological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substitution with fluorine or trifluoromethyl groups (e.g., 4-fluorophenylpiperazine) enhances binding affinity to serotonin receptors due to increased electronegativity .
- Bulkier Substituents : Ortho-methoxy groups reduce metabolic degradation by sterically hindering cytochrome P450 enzymes .
- Experimental Design :
- Compare IC values of analogs in receptor-binding assays (e.g., 5-HT vs. D).
- Use molecular docking to map substituent interactions with receptor pockets .
Q. What computational methods are suitable for analyzing the conformational dynamics of the piperazine ring?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters (θ, φ) to quantify out-of-plane displacements using crystallographic or DFT-optimized structures .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to track chair ↔ boat transitions .
- Key Metrics :
| Conformation | Cremer-Pople θ (degrees) | Energy Barrier (kcal/mol) |
|---|---|---|
| Chair | 0–10 | 1.5 |
| Boat | 50–60 | 3.2 |
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Source Validation : Cross-check compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated, -20°C) to rule out degradation .
- Assay Reproducibility : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., Cochran’s Q test) to identify outliers .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation :
- Skin Protection : Wear nitrile gloves (tested against permeation for >8 hours) .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing .
- First Aid : For accidental exposure, rinse eyes with saline (15 mins) and seek medical evaluation for persistent irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
